molecular formula C7H13N3S B181707 5-Pentyl-1,3,4-thiadiazol-2-amine CAS No. 52057-90-6

5-Pentyl-1,3,4-thiadiazol-2-amine

Cat. No. B181707
CAS RN: 52057-90-6
M. Wt: 171.27 g/mol
InChI Key: ZTUVGDVRIPDQSI-UHFFFAOYSA-N
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Description

5-Pentyl-1,3,4-thiadiazol-2-amine is a chemical compound with the CAS Number: 52057-90-6. It has a molecular weight of 171.27 and its molecular formula is C7H13N3S . It is a solid at room temperature .


Molecular Structure Analysis

The Inchi Code for 5-Pentyl-1,3,4-thiadiazol-2-amine is 1S/C7H13N3S/c1-2-3-4-5-6-9-10-7(8)11-6/h2-5H2,1H3,(H2,8,10) .


Physical And Chemical Properties Analysis

5-Pentyl-1,3,4-thiadiazol-2-amine is a solid at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

  • 5-Pentyl-1,3,4-thiadiazol-2-amine serves as a precursor in synthesizing various heterocyclic compounds. It reacts with ethyl cyanoacetate to form derivatives that are used to produce nonionic surface active agents with antimicrobial properties (El-Sayed, Shaldom, & Al Mazrouee, 2015).

Biological Activities

  • Derivatives of 5-Pentyl-1,3,4-thiadiazol-2-amine have shown potential in biological applications. Some derivatives have high DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. They also exhibit cytotoxicity against certain cancer cell lines (Gür et al., 2020).

Innovative Synthesis Methods

  • Ultrasound-assisted methods have been developed for efficient synthesis of 5-Pentyl-1,3,4-thiadiazol-2-amine derivatives. These methods offer alternatives to conventional synthesis, showcasing the adaptability of 5-Pentyl-1,3,4-thiadiazol-2-amine in various chemical processes (Erdogan, 2018).

DNA Interactions

  • The compound and its derivatives exhibit significant interactions with DNA, binding avidly through groove binding modes. This interaction is crucial for the development of therapeutic drugs, emphasizing its potential in medicinal chemistry (Shivakumara & Krishna, 2021).

Antimicrobial Properties

  • Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine, including the 5-Pentyl variant, have been synthesized and analyzed for their antimicrobial properties. These compounds demonstrate significant activity against certain bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Nikalje et al., 2015).

properties

IUPAC Name

5-pentyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-2-3-4-5-6-9-10-7(8)11-6/h2-5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUVGDVRIPDQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200032
Record name 1,3,4-Thiadiazole, 2-amino-5-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pentyl-1,3,4-thiadiazol-2-amine

CAS RN

52057-90-6
Record name 5-Pentyl-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52057-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole, 2-amino-5-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052057906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazole, 2-amino-5-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Xue, X Li, G Ma, H Zhang, Y Chen… - European Journal of …, 2020 - Elsevier
Due to the occurrence of antibiotic resistance, bacterial infectious diseases have become a serious threat to public health. To overcome antibiotic resistance, novel antibiotics are …
Number of citations: 43 www.sciencedirect.com
MD Shah, BA Venmathi Maran, SRM Shaleh… - Marine Drugs, 2022 - mdpi.com
Malaysia has a long coastline surrounded by various islands, including North Borneo, that provide a suitable environment for the growth of diverse species of seaweeds. Some of the …
Number of citations: 16 www.mdpi.com
N Purbosari, E Warsiki, K Syamsu, J Santoso - Aquaculture and Fisheries, 2022 - Elsevier
Red seaweed species Eucheuma cottonii was thought to have potential as an anesthetic agent because it is shown to contain compounds with bioactivity as antimicrobial, antifungal, …
Number of citations: 4 www.sciencedirect.com

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